molecular formula C18H25Cl3N2O B1663175 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 130497-33-5

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No. B1663175
M. Wt: 391.8 g/mol
InChI Key: NGVLSOWJSUUYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as O-Desmethyltramadol (ODT), a synthetic opioid analgesic that is commonly used for the treatment of pain. In

Scientific Research Applications

Antibacterial Activity

  • Microwave-Assisted Synthesis : This compound has been synthesized using microwave irradiation, showing potential antibacterial activity. Microwave-assisted synthesis offers an efficient method for preparing this compound, potentially enhancing its antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure and Interaction

  • Hydrogen-Bonding Patterns : The compound's analogues demonstrate intricate hydrogen-bonding patterns. This structural aspect is crucial for understanding the molecule's stability and reactivity, especially in biological systems (Balderson, Fernandes, Michael, & Perry, 2007).
  • Cannabinoid Receptor Interaction : A structurally related compound has been analyzed for its interaction with the CB1 cannabinoid receptor, providing insights into potential therapeutic applications and receptor binding mechanisms (Shim, Welsh, Cartier, Edwards, Howlett, 2002).

Synthesis and Characterization

Therapeutic Potential

  • Biological Activity : Various studies have synthesized derivatives of this compound and evaluated their biological activities, including antibacterial and antitubercular properties. These findings suggest potential therapeutic applications in treating infectious diseases (Bhoot, Khunt, & Parekh, 2011).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLSOWJSUUYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017610
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

CAS RN

112282-24-3
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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